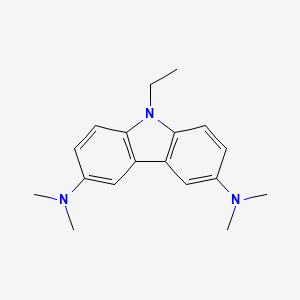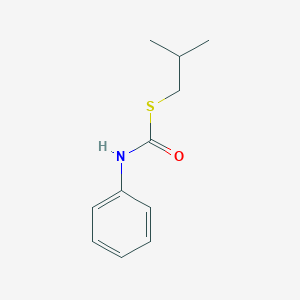![molecular formula C15H12O B14630807 Spiro[cyclopropane-1,9'-xanthene] CAS No. 56087-51-5](/img/structure/B14630807.png)
Spiro[cyclopropane-1,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopropane-1,9’-xanthene] is a unique organic compound characterized by its spiro structure, where a cyclopropane ring is fused to a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . The reaction conditions generally include the use of excess dimethyloxosulfonium methylide and appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-1,9’-xanthene] are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopropane-1,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[cyclopropane-1,9’-xanthene] oxides, while reduction can produce reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
Spiro[cyclopropane-1,9’-xanthene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural properties.
Mécanisme D'action
The mechanism of action of spiro[cyclopropane-1,9’-xanthene] involves its interaction with molecular targets through its spiro structure. The cyclopropane ring provides rigidity, while the xanthene moiety offers electronic properties that can interact with various biological and chemical pathways. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a fluorene moiety instead of cyclopropane.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a spiro cyclopropane ring attached to steroid structures and exhibit different biological activities.
Uniqueness
Spiro[cyclopropane-1,9’-xanthene] is unique due to its combination of a cyclopropane ring and a xanthene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
56087-51-5 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
spiro[cyclopropane-1,9'-xanthene] |
InChI |
InChI=1S/C15H12O/c1-3-7-13-11(5-1)15(9-10-15)12-6-2-4-8-14(12)16-13/h1-8H,9-10H2 |
Clé InChI |
SBLSJLKDPWPZLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


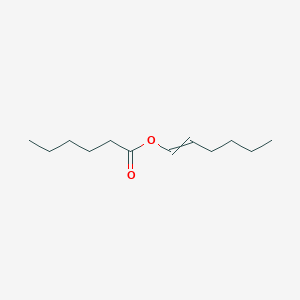
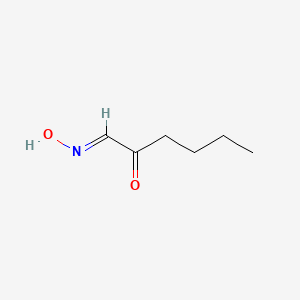
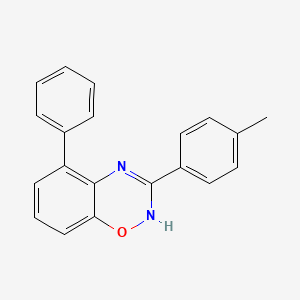
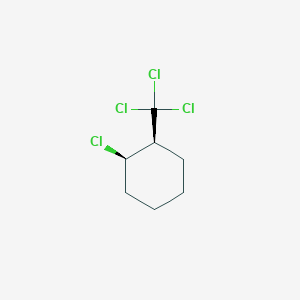
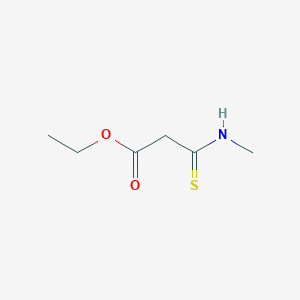
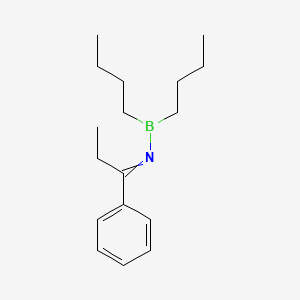
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
methanone](/img/structure/B14630805.png)
